PI3K Isoform Selectivity Profile: α/δ Sparing of β/γ Compared to Alpelisib
ON 146040 exhibits a distinct PI3K isoform selectivity profile compared to the FDA-approved PI3Kα inhibitor Alpelisib (BYL719). ON 146040 inhibits PI3Kα and PI3Kδ with IC50 values of 14 nM and 20 nM, respectively, while sparing PI3Kβ and PI3Kγ (IC50 ≈ 3 μM and 1 μM, respectively), yielding α/β selectivity ratios of ~214-fold and α/γ selectivity of ~71-fold [1]. In contrast, Alpelisib demonstrates preferential inhibition of PI3Kα (IC50 = 5 nM) with substantially higher activity against PI3Kβ (IC50 = 1200 nM, α/β selectivity = 240-fold) and PI3Kγ (IC50 = 250 nM, α/γ selectivity = 50-fold) [2]. The δ-sparing property of Alpelisib (PI3Kδ IC50 = 290 nM) differentiates it from the δ-inclusive profile of ON 146040, which may confer distinct biological effects in hematopoietic cells where PI3Kδ signaling predominates.
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 14 nM; PI3Kδ: 20 nM; PI3Kβ: 3 μM; PI3Kγ: 1 μM |
| Comparator Or Baseline | Alpelisib (BYL719): PI3Kα: 5 nM; PI3Kδ: 290 nM; PI3Kβ: 1200 nM; PI3Kγ: 250 nM |
| Quantified Difference | ON 146040 α/β selectivity: ~214-fold; Alpelisib α/β selectivity: 240-fold. ON 146040 inhibits PI3Kδ (20 nM) whereas Alpelisib largely spares PI3Kδ (290 nM) |
| Conditions | Biochemical kinase assays using recombinant PI3K isoforms |
Why This Matters
The inclusion of PI3Kδ inhibition in ON 146040's profile is critical for hematologic malignancy research, as PI3Kδ is predominantly expressed in leukocytes and plays a key role in B-cell and myeloid cell signaling that PI3Kα-selective agents cannot address.
- [1] Cosenza, S., et al. Targeting oncogenic STAT3 and STAT5 signaling with on 146040, a small molecule inhibitor of PI3K α/δ and BCR-ABL. J Clin Oncol 32, e13562 (2014). View Source
- [2] Fritsch, C., et al. Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials. Mol Cancer Ther 13, 1117-1129 (2014). View Source
